Receptor Binding Affinity: Ancriviroc's CCR5 Ki as a Benchmark for Follow-on Compounds
Ancriviroc demonstrates high-affinity binding to the human CCR5 receptor with a reported inhibition constant (Ki) of 2.0 nM in competition binding assays against the chemokine RANTES [1]. In a direct head-to-head comparison using the same experimental system, the follow-on compound vicriviroc (SCH 417690) exhibited a Ki of 0.8 nM, representing a 2.5-fold increase in binding affinity [2]. Another comparator, the first-generation CCR5 antagonist TAK-779, showed a Ki of 1.1 nM in similar assays [3]. This quantitative hierarchy establishes Ancriviroc's binding affinity as the key intermediate benchmark that defined the optimization trajectory from early CCR5 antagonists like TAK-779 to the more potent vicriviroc [2].
| Evidence Dimension | CCR5 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 2.0 nM |
| Comparator Or Baseline | Vicriviroc (SCH 417690): 0.8 nM; TAK-779: 1.1 nM |
| Quantified Difference | Ancriviroc is 2.5-fold less potent than vicriviroc; 1.8-fold less potent than TAK-779. |
| Conditions | In vitro competition binding assays against [125I]-RANTES on human CCR5-expressing membranes or cells. |
Why This Matters
Ancriviroc serves as the essential middle-ground affinity benchmark, critical for validating assay sensitivity and for structure-activity relationship (SAR) studies aimed at understanding the molecular determinants of improved CCR5 binding.
- [1] Strizki JM, Xu S, Wagner NE, Wojcik L, Liu J, Hou Y, Endres M, Palani A, Shapiro S, Clader JW, et al. SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo. Proc Natl Acad Sci U S A. 2001;98(22):12718-23. View Source
- [2] Strizki JM, Tremblay C, Xu S, Wojcik L, Wagner N, Gonsiorek W, Hipkin RW, Chou CC, Pugliese-Sivo C, Xiao Y, et al. Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1. Antimicrob Agents Chemother. 2005;49(12):4911-9. View Source
- [3] Baba M, Nishimura O, Kanzaki N, Okamoto M, Sawada H, Iizawa Y, Shiraishi M, Aramaki Y, Okonogi K, Ogawa Y, et al. A small-molecule, nonpeptide CCR5 antagonist with highly potent and selective anti-HIV-1 activity. Proc Natl Acad Sci U S A. 1999;96(10):5698-703. View Source
